Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-
Brand Name: Vulcanchem
CAS No.: 143261-05-6
VCID: VC16857094
InChI: InChI=1S/C9H10O3/c1-6-3-4-8(12-2)9(11)7(6)5-10/h3-5,11H,1-2H3
SMILES:
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-

CAS No.: 143261-05-6

Cat. No.: VC16857094

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- - 143261-05-6

Specification

CAS No. 143261-05-6
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 2-hydroxy-3-methoxy-6-methylbenzaldehyde
Standard InChI InChI=1S/C9H10O3/c1-6-3-4-8(12-2)9(11)7(6)5-10/h3-5,11H,1-2H3
Standard InChI Key JSUZGSNOUSLQOA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)OC)O)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzaldehyde backbone with three distinct substituents:

  • Hydroxyl group at position 2, contributing to hydrogen bonding and acidity.

  • Methoxy group at position 3, enhancing electron-donating effects and steric hindrance.

  • Methyl group at position 6, influencing hydrophobicity and rotational dynamics .

The spatial arrangement of these groups creates a unique electronic environment, as evidenced by its calculated LogP value of 1.82, suggesting moderate lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
CAS Registry Number143261-05-6
Melting PointNot reported-
Boiling PointNot reported-
Density1.22 g/cm³ (estimated)

Synthesis and Preparation

Friedel-Crafts Alkylation Approach

A primary synthetic route involves Friedel-Crafts alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). In this method, methyl groups are introduced at the 6-position using methyl chloride or bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the para position relative to itself.

Demethylation Strategies

Alternative pathways include the selective demethylation of 2,3-dimethoxy-6-methylbenzaldehyde. For example, beryllium chloride (BeCl2) in refluxing toluene selectively removes methyl groups from methoxy substituents, yielding the target compound in 99% purity . This method avoids overalkylation and preserves the aldehyde functionality.

Table 2: Comparative Synthesis Methods

MethodYieldConditionsAdvantages
Friedel-Crafts Alkylation~80%AlCl3, CH3Cl, 80°C, 6hScalable, cost-effective
Demethylation99%BeCl2, toluene, reflux, 3.5hHigh purity, minimal byproducts

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- exhibits characteristic absorptions:

  • Aldehyde C=O stretch: 1720–1680 cm⁻¹ .

  • Hydroxyl O-H stretch: 3500–3200 cm⁻¹ (broad, indicative of intramolecular hydrogen bonding) .

  • Methoxy C-O stretch: 1260–1230 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl3, 300 MHz):

    • Aldehyde proton: δ 9.72 (s, 1H) .

    • Aromatic protons: δ 7.37 (d, J=8.7 Hz, 1H), δ 6.57 (d, J=8.7 Hz, 1H) .

    • Methoxy protons: δ 3.92 (s, 3H) .

    • Methyl protons: δ 2.10 (s, 3H) .

  • ¹³C NMR:

    • Aldehyde carbon: δ 192.1 .

    • Quaternary carbons: δ 162.3 (C-2), 149.8 (C-3), 136.5 (C-6).

Biological Activities and Applications

Antimicrobial Properties

The methyl group at position 6 enhances lipid solubility, potentially improving membrane penetration in bacterial cells. Preliminary assays on structurally similar compounds show MIC values of 32 µg/mL against Staphylococcus aureus .

Table 3: Hypothesized Biological Activities

ActivityMechanismSupporting Evidence
AntioxidantROS scavenging, enzyme binding
AntimicrobialMembrane disruption
Anti-inflammatoryCOX-2 inhibitionAnalogous to o-vanillin

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s structural similarity to vanillin suggests potential as a flavor enhancer. Its methyl group may confer stability under high-temperature processing, making it suitable for baked goods and perfumes .

Organic Synthesis Intermediate

The aldehyde group serves as a versatile handle for Schiff base formation and Grignard reactions. For example, condensation with primary amines yields imines used in coordination chemistry.

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